molecular formula C20H19N7O3S2 B5368686 ETHYL 2-[5-(2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE

ETHYL 2-[5-(2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE

Cat. No.: B5368686
M. Wt: 469.5 g/mol
InChI Key: ZEVPRFITKNNTFC-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a heterocyclic compound featuring a triazinoindole core fused with a 1,3,4-thiadiazole ring system. Its structure includes a prop-2-en-1-yl (allyl) substituent on the triazinoindole moiety and an ethyl acetate group linked via a sulfanyl acetamido bridge. Its synthesis involves multi-step reactions, including cyclocondensation and nucleophilic substitution, as inferred from analogous synthetic pathways for related triazole-thiadiazole hybrids .

Properties

IUPAC Name

ethyl 2-[5-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3S2/c1-3-9-27-13-8-6-5-7-12(13)17-18(27)22-19(25-24-17)31-11-14(28)21-20-26-23-15(32-20)10-16(29)30-4-2/h3,5-8H,1,4,9-11H2,2H3,(H,21,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVPRFITKNNTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and Madelung synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ETHYL 2-[5-(2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b), a derivative synthesized via hydrazone-thiadiazole coupling (Scheme 1, ) . Key differences include:

  • Core Heterocycle: The triazino[5,6-b]indole system in the target compound replaces the simpler 1,2,3-triazole in 9b.
  • Substituents: The allyl group on the triazinoindole contrasts with the phenyl and methyl groups in 9b, altering electronic and steric profiles.

Functional and Pharmacological Differences

  • Reactivity: The triazinoindole’s extended π-system may facilitate stronger interactions with aromatic residues in enzyme active sites compared to 9b’s triazole.
  • Solubility: The ethyl acetate group in both compounds enhances hydrophilicity, but the triazinoindole’s bulk may reduce aqueous solubility relative to 9b.

Research Findings

Key Studies on Analogous Compounds

  • Compound 9b demonstrated stability in ethanolic solutions and reactivity with nucleophiles, suggesting the target compound may share similar stability but require tailored reaction conditions .
  • Thiadiazole derivatives are known for antimicrobial and antitumor activity, but the triazinoindole hybrid’s unique structure may expand its therapeutic scope (e.g., as a topoisomerase inhibitor) .

Data Table: Comparative Properties

Property Target Compound Compound 9b
Molecular Weight ~550 g/mol (estimated) 454.5 g/mol
Core Heterocycle Triazino[5,6-b]indole + 1,3,4-thiadiazole 1,2,3-Triazole + 1,3,4-thiadiazole
Key Functional Groups Allyl, ethyl acetate, sulfanyl acetamido Phenyl, methyl, hydrazone
Synthetic Yield Not reported 65–70%
Reported Bioactivity Hypothesized kinase inhibition Antimicrobial

Notes

Its comparison to simpler triazole analogs highlights opportunities for targeted drug design.

Data Limitations : Direct experimental data on the target compound’s synthesis and activity are scarce; inferences are drawn from structurally related systems .

Future Directions : Prioritize solubility studies, in vitro bioactivity assays, and computational docking analyses to validate its therapeutic promise.

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